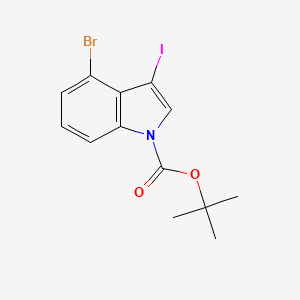

4-Bromo-3-iodoindole-1-carboxylic acid tert-butyl ester

Description

4-Bromo-3-iodoindole-1-carboxylic acid tert-butyl ester is a halogenated indole derivative featuring a tert-butyl ester group at the 1-position and bromo/iodo substituents at the 4- and 3-positions, respectively. This compound serves as a versatile intermediate in pharmaceutical and agrochemical synthesis, particularly in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) due to the distinct reactivity of bromine and iodine. The tert-butyl ester group enhances stability and facilitates deprotection under mild acidic conditions, making it a preferred scaffold in multi-step syntheses .

Properties

IUPAC Name |

tert-butyl 4-bromo-3-iodoindole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13BrINO2/c1-13(2,3)18-12(17)16-7-9(15)11-8(14)5-4-6-10(11)16/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYHAIEGIFOBUMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=C(C2=C1C=CC=C2Br)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13BrINO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30654338 | |

| Record name | tert-Butyl 4-bromo-3-iodo-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30654338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

422.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

406170-09-0 | |

| Record name | tert-Butyl 4-bromo-3-iodo-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30654338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Target of Action

This compound is a specialty product for proteomics research, suggesting it may interact with proteins or other biomolecules to exert its effects.

Mode of Action

Indole derivatives, to which this compound belongs, are known to play a significant role in cell biology. They often interact with their targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces.

Biochemical Pathways

Indole derivatives are known to be involved in a variety of biological processes, including the treatment of cancer cells, microbes, and different types of disorders in the human body.

Pharmacokinetics

It’s known that the compound is a solid at room temperature and has a predicted boiling point of 4340-480° C at 760 mmHg and a predicted density of 18±01 g/cm^3.

Result of Action

Given its use in proteomics research, it may be involved in modulating protein function or expression.

Biochemical Analysis

Biochemical Properties

4-Bromo-3-iodoindole-1-carboxylic acid tert-butyl ester plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including this compound, have been shown to interact with enzymes involved in the synthesis of alkaloids and other natural products. These interactions often involve the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and hydrophobic interactions, which can significantly alter the activity of the target biomolecules.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been reported to exhibit antiviral, anti-inflammatory, and anticancer activities. These effects are often mediated through the modulation of key signaling pathways and transcription factors, leading to changes in gene expression and metabolic activity.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, inhibiting or activating their function. For instance, indole derivatives are known to inhibit enzymes involved in the biosynthesis of certain natural products, thereby altering the metabolic pathways. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular function and metabolism.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. This compound is relatively stable under standard storage conditions, but its activity can degrade over time, especially under harsh conditions such as high temperatures or extreme pH. Long-term studies have shown that the effects of this compound on cellular function can persist for several days to weeks, depending on the experimental conditions and the specific cell types used.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can exhibit beneficial effects such as anti-inflammatory and anticancer activities. At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. These threshold effects are crucial for determining the optimal dosage for therapeutic applications and minimizing potential side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors involved in the biosynthesis of natural products and other metabolites. For instance, indole derivatives are known to participate in the synthesis of alkaloids and other bioactive compounds. These interactions can affect metabolic flux and alter the levels of various metabolites, leading to changes in cellular function and overall metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported into cells through membrane transporters or passively diffuse across cell membranes. Once inside the cell, it can bind to specific proteins and accumulate in certain cellular compartments, influencing its localization and activity.

Subcellular Localization

The subcellular localization of this compound can significantly affect its activity and function. This compound can be targeted to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, indole derivatives can localize to the nucleus, where they can interact with transcription factors and other regulatory proteins, modulating gene expression and cellular function.

Biological Activity

4-Bromo-3-iodoindole-1-carboxylic acid tert-butyl ester is a compound belonging to the indole family, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including its pharmacological potential, mechanisms of action, and relevant case studies.

- Molecular Formula : C13H13BrINO2

- Molecular Weight : 422.06 g/mol

- CAS Number : 406170-00-0

The biological activity of 4-bromo-3-iodoindole derivatives is largely attributed to their interactions with various biological targets. These compounds have shown potential as:

- 5-Hydroxytryptamine (5-HT) Receptor Modulators : Indoles are known to affect serotonin receptors, influencing mood and behavior.

- Inhibitors of Tumor-associated Carbonic Anhydrases : This action may contribute to their anti-cancer properties by inhibiting tumor growth and metastasis.

- Selective Inhibitors Against Hepatitis C Virus : Some studies suggest that indole derivatives can inhibit viral replication.

Anticancer Activity

Research indicates that indole derivatives, including 4-bromo-3-iodoindole, exhibit cytotoxic effects against various cancer cell lines. A study demonstrated that compounds with similar structures inhibited the proliferation of lung cancer cells (A549 cell line) with varying degrees of effectiveness.

| Compound | Cell Line | Inhibition Percentage |

|---|---|---|

| 4-Bromo-3-iodoindole | A549 | TBD |

| Indole-3-carboxylic acid | A549 | 25.81% |

This suggests that the presence of bromine and iodine substituents may enhance the anticancer properties of these compounds.

Neuroprotective Effects

Indoles have been implicated in neuroprotection. Studies have shown that certain indole derivatives can protect neuronal cells from oxidative stress and apoptosis, potentially through modulation of neurotransmitter systems or anti-inflammatory pathways.

Case Studies

-

Antitumor Activity in Vivo :

A study involving animal models treated with 4-bromo-3-iodoindole derivatives showed significant tumor reduction compared to control groups. The proposed mechanism involved induction of apoptosis in cancerous cells via mitochondrial pathways. -

Phytochemical Investigations :

Research on red algae has isolated compounds structurally related to indoles, demonstrating moderate activity against lung cancer cells. This highlights the potential for natural products containing similar scaffolds to serve as lead compounds for drug development.

Safety and Toxicology

While the biological activities are promising, it is crucial to assess the safety profile of 4-bromo-3-iodoindole. Preliminary toxicity studies should be conducted to evaluate any adverse effects associated with its use. Data from PubChem indicates a need for further investigation into its long-term effects and potential toxicity in vivo .

Scientific Research Applications

Biochemical Properties

The molecular formula of 4-Bromo-3-iodoindole-1-carboxylic acid tert-butyl ester is C₁₃H₁₃BrINO₂, with a molecular weight of 422.06 g/mol. The compound features an indole structure characterized by a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The presence of bromine and iodine substituents enhances its reactivity and biological activity compared to other indoles lacking such halogenation .

The compound exhibits a range of biological activities attributed to its interactions with various biological targets. Notably, it has shown potential in the following areas:

- Antiviral Activity : Indole derivatives have been reported to exhibit antiviral properties, making them candidates for developing treatments against viral infections.

- Anti-inflammatory Effects : Research indicates that these compounds can modulate inflammatory pathways, which may be beneficial in treating inflammatory diseases.

- Anticancer Properties : The ability of indole derivatives to influence cell signaling and gene expression positions them as potential anticancer agents .

Synthetic Pathways and Modifications

The unique structure of this compound allows for various synthetic modifications. Researchers can utilize different synthetic techniques to selectively modify the bromine and iodine positions, leading to novel indole derivatives with enhanced therapeutic properties .

Several studies have highlighted the potential applications of this compound:

- Antiparasitic Activity : A study identified a series of indole derivatives as growth inhibitors for Trypanosoma brucei, the parasite responsible for human African trypanosomiasis (HAT). The optimization process revealed promising pharmacokinetic parameters for related compounds, indicating a pathway for developing effective treatments .

- Drug Development : The structural complexity of this compound allows it to serve as a precursor for synthesizing new drugs. Investigations into its reactivity with biological targets have been critical in understanding its pharmacological potential .

- Palladium-Catalyzed Reactions : Research has demonstrated the utility of palladium-catalyzed cross-coupling reactions involving indoles, which can lead to the formation of various functionalized indoles with potential therapeutic applications .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituted Indole Derivatives

a) 4-Benzyloxy-3-haloindole-1-carboxylic acid tert-butyl esters

- 4-Benzyloxy-3-bromoindole-1-carboxylic acid tert-butyl ester (SC-17209) and 4-Benzyloxy-3-iodoindole-1-carboxylic acid tert-butyl ester (SC-17210) (SynChem, Inc.) differ from the target compound by the addition of a benzyloxy group at the 4-position. The benzyloxy group also introduces a site for further functionalization (e.g., hydrogenolysis) .

b) Mono-halogenated Indole Esters

- 4-Bromoindole-1-carboxylic acid tert-butyl ester (Biopharmacule) lacks the 3-iodo substituent, reducing its utility in sequential halogen exchange reactions. Bromine’s lower electronegativity compared to iodine makes it less reactive in certain metal-catalyzed reactions, though it is more cost-effective for single-step couplings .

c) Functional Group Variants

- 4-Bromoindole-3-carboxaldehyde (Biopharmacule) replaces the carboxylic acid tert-butyl ester with an aldehyde group. This modification shifts reactivity toward nucleophilic additions (e.g., Grignard reactions) rather than cross-couplings, highlighting the importance of the ester group in directing synthetic pathways .

Non-Indole tert-Butyl Esters with Halogen Substituents

a) Aromatic Cyclopropane Derivatives

- 1-(4-Bromo-phenyl)-cyclopropanecarboxylic acid tert-butyl ester (CAS 345965-53-9) features a cyclopropane ring adjacent to a brominated benzene. The strained cyclopropane ring may confer unique reactivity (e.g., ring-opening reactions), diverging from the indole core’s planar aromatic system. Its molar mass (297.19 g/mol) and predicted density (1.355 g/cm³) are lower than the target compound due to the absence of iodine .

b) Indan and Piperidine Derivatives

- Its molecular weight (312.21 g/mol) is comparable to the target compound, but the carbamic acid group introduces different hydrogen-bonding capabilities .

- 4-(4-Bromopyrazol-1-yl)piperidine-1-carboxylic acid tert-butyl ester (CAS 877399-50-3) and 4-(4-Bromomethylphenyl)-piperidine-1-carboxylic acid tert-butyl ester (CAS 566905-90-6) replace the indole with a piperidine heterocycle. These compounds are tailored for drug discovery, targeting neurological or metabolic pathways, but lack the indole’s π-conjugation system critical for fluorescence or charge transfer applications .

Preparation Methods

Starting Materials and Initial Functionalization

Indole Derivative Selection: The synthesis often begins with an indole or a pre-halogenated indole such as 4-bromoindole or 3-iodoindole. The choice depends on the order of halogenation to achieve regioselectivity.

Halogenation: Electrophilic aromatic substitution reactions are employed to introduce bromine and iodine atoms selectively at the 4- and 3-positions, respectively. Reaction conditions are carefully controlled to avoid polyhalogenation or substitution at undesired positions.

Halogenation Procedures

Iodination at C3 Position: Iodination is typically performed using iodine sources such as iodine monochloride (ICl) or N-iodosuccinimide (NIS) under mild acidic or neutral conditions. The C3 position of the indole ring is highly reactive towards electrophilic substitution, facilitating selective iodination.

Bromination at C4 Position: Bromination can be achieved using N-bromosuccinimide (NBS) or bromine (Br2) in solvents like dichloromethane or acetic acid. The reaction temperature is maintained low (0–25°C) to improve regioselectivity and yield.

Protection of Indole Nitrogen

Boc Protection: The indole nitrogen is protected by reaction with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as 4-dimethylaminopyridine (DMAP) or triethylamine (TEA) in solvents like tetrahydrofuran (THF) or dichloromethane (DCM). This step yields the tert-butyl ester at the 1-position, stabilizing the molecule for subsequent reactions.

Reaction Conditions: The Boc protection is typically carried out at room temperature or slightly below (0–25°C) to prevent side reactions. The reaction time varies from 2 to 24 hours depending on scale and purity requirements.

Purification and Characterization

Purification: The crude product is purified by silica gel column chromatography using gradient elution (hexane/ethyl acetate mixtures) to separate the desired compound from byproducts and unreacted starting materials.

Characterization: The final compound is characterized by nuclear magnetic resonance (¹H and ¹³C NMR), high-resolution mass spectrometry (HRMS), and sometimes X-ray crystallography to confirm the substitution pattern and purity.

| Step | Reagents/Conditions | Temperature | Yield (%) | Notes |

|---|---|---|---|---|

| Iodination (C3) | N-iodosuccinimide (NIS), acetic acid or DCM | 0–25°C | 70–85 | Selective iodination at C3 |

| Bromination (C4) | N-bromosuccinimide (NBS), DCM or acetic acid | 0–25°C | 65–80 | Controlled bromination at C4 |

| Boc Protection | Di-tert-butyl dicarbonate (Boc2O), DMAP, TEA, THF | 0–25°C, 2–24 h | 80–95 | Efficient nitrogen protection |

| Purification | Silica gel chromatography, hexane/ethyl acetate | Ambient | — | Gradient elution to isolate pure product |

Regioselectivity: The order of halogenation is crucial. Typically, iodination at C3 precedes bromination at C4 to avoid undesired substitution patterns due to the higher reactivity of the C3 position.

Stability of Boc Group: The tert-butyl carbamate protecting group is stable under basic and neutral conditions but can be cleaved under acidic conditions (e.g., trifluoroacetic acid). This stability allows for further synthetic transformations without premature deprotection.

Cross-Coupling Potential: The presence of both bromine and iodine atoms allows selective palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira) with the iodine substituent generally being more reactive, enabling stepwise functionalization.

Purification Challenges: Due to the presence of halogens, care must be taken during purification to prevent halogen exchange or decomposition. Low-temperature rotary evaporation and gradient chromatography are recommended.

The preparation of 4-Bromo-3-iodoindole-1-carboxylic acid tert-butyl ester involves carefully controlled halogenation steps followed by Boc protection of the indole nitrogen. The synthesis requires precise reaction conditions to achieve high regioselectivity and yield. The compound’s design facilitates its use as a versatile intermediate in organic synthesis, particularly for palladium-catalyzed cross-coupling reactions.

Q & A

Basic Questions

Q. What synthetic strategies are effective for introducing bromo and iodo substituents at the 3- and 4-positions of indole tert-butyl esters?

- Methodology : Bromination and iodination of indole derivatives typically employ electrophilic halogenation. For regioselective functionalization, directing groups or protecting strategies are critical. For example, tert-butyl esters stabilize the indole core during halogenation. After protection, use NBS (N-bromosuccinimide) or NIS (N-iodosuccinimide) under controlled conditions (e.g., DMF, 0–25°C) to achieve substitution at the 3- and 4-positions. Monitor progress via TLC or HPLC .

- Analytical Confirmation : Confirm substitution patterns using -NMR (e.g., downfield shifts for aromatic protons) and HRMS .

Q. How does the tert-butyl ester group influence stability during acidic or basic reactions?

- Stability Profile : The tert-butyl ester is stable under basic conditions but hydrolyzes under strong acidic conditions (e.g., TFA, HCl). This property makes it ideal for orthogonal protection in multi-step syntheses. For instance, during Hantzsch pyrrole synthesis, HBr generated in situ can hydrolyze tert-butyl esters unless neutralized by agents like DIPEA (0.5 equiv optimal) .

- Experimental Design : Pre-screen acid sensitivity using TFA (20–50% in DCM) and monitor deprotection via -NMR loss of tert-butyl signals (~28–30 ppm) .

Advanced Research Questions

Q. How can competing side reactions (e.g., transesterification) be minimized during tert-butyl ester deprotection in complex substrates?

- Optimization Strategy : Use scavengers (e.g., EtSiH) to trap tert-butyl cations generated during TFA-mediated hydrolysis, preventing unintended alkylation. Avoid protic solvents (e.g., MeOH) to suppress transesterification. For acid-sensitive substrates, employ milder conditions (e.g., HCl in dioxane) .

- Case Study : In peptide synthesis, TFA with EtSiH achieved >95% deprotection yield without side products .

Q. What methodologies resolve contradictions in reaction yields when coupling 4-Bromo-3-iodoindole-1-carboxylic acid tert-butyl ester with nucleophiles?

- Troubleshooting : Low yields in Suzuki-Miyaura couplings may stem from steric hindrance at the 3-iodo position. Use bulky ligands (e.g., SPhos) and elevated temperatures (80–100°C) to enhance reactivity. For Buchwald-Hartwig aminations, prioritize Pd(OAc)/XPhos catalysts .

- Data Analysis : Compare HPLC purity before and after coupling. If iodobenzene byproducts dominate, increase catalyst loading or switch to microwave-assisted conditions .

Q. How can tert-butyl ester hydrolysis be selectively achieved in the presence of acid-sensitive functional groups (e.g., silyl ethers)?

- Selective Deprotection : Use buffered TFA systems (e.g., TFA:HO:EtOH = 1:1:1) to modulate acidity. For example, silyl ethers remain intact at pH > 2, while tert-butyl esters hydrolyze efficiently. Validate selectivity via -NMR or IR spectroscopy .

Methodological Best Practices

Q. What analytical techniques are critical for characterizing intermediates and final products?

- Core Techniques :

- NMR Spectroscopy : - and -NMR for regiochemical assignment and tert-butyl group confirmation.

- HPLC-MS : Monitor reaction progress and quantify impurities (e.g., residual halogenation reagents).

- X-ray Crystallography : Resolve ambiguous substitution patterns in crystalline derivatives .

Q. How to design a kinetic study for optimizing tert-butyl ester hydrolysis under varying acid concentrations?

- Protocol :

Prepare TFA solutions (10–50% in DCM) and aliquot reactions at timed intervals.

Quench with NaHCO, extract products, and analyze via HPLC.

Plot hydrolysis rate vs. [H] to determine pseudo-first-order kinetics.

- Key Finding : Hydrolysis rates plateau above 30% TFA due to solubility limits .

Data Contradiction Analysis

Q. How to address discrepancies in reported yields for tert-butyl ester hydrolysis across different studies?

- Root Causes :

- Solvent Effects : Polar aprotic solvents (e.g., DMF) accelerate hydrolysis vs. non-polar solvents.

- Temperature Gradients : Microwave vs. conventional heating may alter activation energy.

- Resolution : Replicate conditions precisely (e.g., DIPEA neutralization in Hantzsch reactions) and validate purity via orthogonal methods (e.g., -NMR for fluorinated analogs) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.